

# Spectroscopic and Synthetic Profile of (S)-1-Butylpyrrolidine-2-carboxamide: A Technical Overview

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## Compound of Interest

Compound Name: (S)-1-Butylpyrrolidine-2-carboxamide

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This technical guide provides a summary of the available synthetic and spectroscopic information for **(S)-1-Butylpyrrolidine-2-carboxamide**. Despite a comprehensive search of scientific literature and chemical databases, a complete, experimentally verified dataset for the title compound is not readily available in the public domain. This document, therefore, presents the located synthetic protocol and an analysis of spectroscopic data from closely related analogs to offer a predictive overview for researchers working with this and similar molecules.

## Synthesis of (S)-1-Butylpyrrolidine-2-carboxamide

A documented method for the synthesis of **(S)-1-Butylpyrrolidine-2-carboxamide** involves the hydrogenation of a precursor compound.

### Experimental Protocol:

A solution of 4.41 g of the starting compound (presumably a protected or unsaturated precursor to the final product) is dissolved in 140 ml of methanol. To this solution, 426 mg of 10% palladium-on-carbon catalyst is added. The mixture is then subjected to hydrogenation. Following the reaction, the catalyst is removed by filtration. The resulting filtrate is concentrated under reduced pressure to yield 2.41 g of (S)-N-butyl-2-pyrrolidinecarboxamide.<sup>[1]</sup>

## Spectroscopic Data Analysis

Due to the absence of published experimental spectra for **(S)-1-Butylpyrrolidine-2-carboxamide**, this section provides an educated estimation of the expected spectroscopic features based on data from analogous compounds. These include pyrrolidine-2-carboxamide, 1-butylpyrrolidine, and other N-substituted pyrrolidine derivatives.

### Predicted $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine ring and the N-butyl group.

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	Broad Singlet	1H	Amide N-H
~ 5.5 - 6.0	Broad Singlet	1H	Amide N-H
~ 3.5 - 3.8	Multiplet	1H	Pyrrolidine C2-H
~ 2.8 - 3.2	Multiplet	2H	Pyrrolidine C5-H <sub>2</sub>
~ 2.2 - 2.6	Multiplet	2H	N-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~ 1.8 - 2.2	Multiplet	4H	Pyrrolidine C3-H <sub>2</sub> and C4-H <sub>2</sub>
~ 1.2 - 1.6	Multiplet	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub>
~ 1.1 - 1.4	Multiplet	2H	N-CH <sub>2</sub> CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~ 0.9	Triplet	3H	N-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub>

### Predicted $^{13}\text{C}$ NMR Spectral Data

The carbon NMR spectrum will reflect the carbon environments within the molecule.

Predicted Chemical Shift (ppm)	Assignment
~ 175 - 180	C=O (Amide)
~ 60 - 65	Pyrrolidine C2
~ 50 - 55	Pyrrolidine C5
~ 45 - 50	N-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~ 30 - 35	Pyrrolidine C3
~ 28 - 32	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub>
~ 25 - 30	Pyrrolidine C4
~ 20 - 25	N-CH <sub>2</sub> CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~ 13 - 15	N-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub>

## Predicted Mass Spectrometry Data

For mass spectrometry, the expected molecular ion and potential fragmentation patterns are key identifiers.

Technique	Predicted m/z	Interpretation
Electrospray Ionization (ESI-MS)	[M+H] <sup>+</sup> ≈ 171.15	Molecular Ion (Protonated)
[M+Na] <sup>+</sup> ≈ 193.13	Sodium Adduct	
Electron Ionization (EI-MS)	170	Molecular Ion
Fragments	Loss of butyl group, cleavage of the pyrrolidine ring, and loss of the carboxamide group are expected fragmentation pathways.	

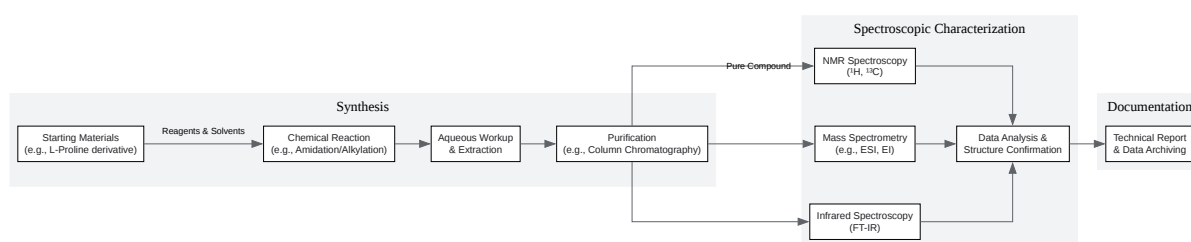
## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the functional groups present.

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3400 - 3200	Strong, Broad	N-H Stretch (Amide)
~ 2960 - 2850	Strong	C-H Stretch (Aliphatic)
~ 1650	Strong	C=O Stretch (Amide I)
~ 1550	Medium	N-H Bend (Amide II)
~ 1460	Medium	C-H Bend (CH <sub>2</sub> )

## Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of **(S)-1-Butylpyrrolidine-2-carboxamide** is outlined below.



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Fig. 1: General experimental workflow for the synthesis and characterization of **(S)-1-Butylpyrrolidine-2-carboxamide**.

## Signaling Pathways

There is currently no publicly available information detailing the involvement of **(S)-1-Butylpyrrolidine-2-carboxamide** in specific biological signaling pathways. Research in this area would be necessary to elucidate any potential pharmacological activity.

Disclaimer: The spectroscopic data presented in this document is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for definitive structural assignment and characterization.

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## References

- 1. Bupivacaine EP Impurity C | CAS No- 1797894-80-4 | Simson Pharma Limited [simsonpharma.com]
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